

# Application Notes and Protocols for Intraperitoneal Injection of Z944

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Z944**, also known as ulixacaltamide, is a potent and selective T-type calcium channel antagonist.[1][2][3] It blocks all three subtypes of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) with high affinity, exhibiting IC50 values in the nanomolar range.[1][2] Due to its ability to modulate neuronal excitability, **Z944** has been investigated in preclinical models for its therapeutic potential in various neurological and psychiatric disorders, including epilepsy and chronic pain.[4][5][6][7] This document provides detailed application notes and protocols for the intraperitoneal (IP) injection of **Z944** in a research setting.

# **Mechanism of Action**

**Z944** exerts its effects by selectively blocking T-type calcium channels.[1] These low-voltage activated calcium channels are crucial in regulating neuronal firing patterns, particularly burst firing in thalamic neurons, which is implicated in conditions like absence seizures.[1] By inhibiting these channels, **Z944** can reduce neuronal hyperexcitability.[4][6] Preclinical studies have demonstrated its efficacy in reducing seizure activity and alleviating pain hypersensitivity. [4][5][6][7] **Z944** is known to be central nervous system (CNS) penetrant and highly bioavailable following systemic administration.[4]

# **Quantitative Data Summary**



| Parameter                                | Value         | Species/Assay              | Reference |
|------------------------------------------|---------------|----------------------------|-----------|
| IC50 (hCaV3.1)                           | 50 nM         | Human recombinant          | [1][2]    |
| IC50 (hCaV3.2)                           | 160 nM        | Human recombinant          | [1][8]    |
| IC50 (hCaV3.3)                           | 110 nM        | Human recombinant          | [8]       |
| Effective IP Dose<br>(Pain)              | 1 - 10 mg/kg  | Rat (CFA model)            | [4][6]    |
| Effective IP Dose<br>(Epilepsy)          | 5 - 100 mg/kg | Rat (Amygdala<br>kindling) | [7][9]    |
| Effective IP Dose<br>(Fear Conditioning) | 10 mg/kg      | Rat (GAERS)                | [10]      |
| Solubility (DMSO)                        | 13 - 50 mg/mL | In vitro                   | [8][11]   |
| Solubility (Ethanol)                     | ~19-38 mg/mL  | In vitro                   | [2][8]    |
| Solubility (Water)                       | Insoluble     | In vitro                   | [8]       |
| Molecular Weight                         | 383.89 g/mol  | [2][3]                     |           |

# **Experimental Protocols Materials**

- Z944 powder
- Dimethyl sulfoxide (DMSO), sterile
- Carboxymethylcellulose (CMC), sodium salt
- Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
- Sterile microcentrifuge tubes
- Sterile syringes (1 mL or appropriate size)
- Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[12]



- Vortex mixer
- Sonicator (optional, but recommended for enhancing solubility)[11]
- Animal scale
- Appropriate personal protective equipment (PPE)

# Preparation of **Z944** Formulation for Intraperitoneal Injection

This protocol is based on methods described in peer-reviewed literature.[4]

- Prepare the Vehicle Solution:
  - Prepare a 0.5% (w/v) carboxymethylcellulose (CMC) solution by dissolving 0.5 g of CMC in 100 mL of sterile saline or PBS.
  - Stir or agitate until the CMC is fully dissolved. This may take some time and gentle heating can aid dissolution.
  - Ensure the final solution is sterile.
- Prepare the **Z944** Stock Solution:
  - Due to its poor water solubility, **Z944** should first be dissolved in DMSO to create a concentrated stock solution.[4]
  - For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of Z944 powder and dissolve it in 1 mL of sterile DMSO.
  - Vortex and/or sonicate the solution to ensure Z944 is completely dissolved.[8][11]
- Prepare the Final Dosing Solution:
  - The final dosing solution is a suspension of the Z944/DMSO stock in the CMC vehicle. A
    common ratio is 1 part Z944 stock to 9 parts CMC solution.[4]



- For example, to prepare 1 mL of a final dosing solution for a 10 mg/kg dose in a 250g rat (requiring 2.5 mg), you would need 0.25 mL of the 10 mg/mL **Z944** stock solution. This would be mixed with 2.25 mL of the 0.5% CMC solution.
- The final concentration of DMSO in the injected solution should be kept low (ideally below 10%) to minimize potential toxicity.
- Vortex the final suspension thoroughly before each injection to ensure a homogenous mixture.

#### Vehicle Control:

 The vehicle control solution should be prepared in the same manner, containing the same final concentration of DMSO and CMC as the drug solution, but without **Z944**.[4]

## **Intraperitoneal Injection Procedure (Rat Model)**

This procedure should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

#### Animal Restraint:

 Properly restrain the rat. A two-person technique is often recommended, with one person holding the animal and the other performing the injection.[12] The animal should be held securely but without restricting its breathing.

#### Injection Site Identification:

 The preferred injection site is the lower right quadrant of the abdomen.[13] This location helps to avoid puncturing the cecum (which is predominantly on the left side), bladder, or other vital organs.[12][13]

#### Injection:

- Use a sterile syringe with an appropriately sized needle (23-25 gauge for rats).[12]
- Insert the needle at a 15-20 degree angle into the peritoneal cavity.



- Before injecting, gently aspirate to ensure that no fluid (e.g., blood, urine, or intestinal contents) is drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.
- Slowly inject the calculated volume of the Z944 suspension. The maximum recommended injection volume for a rat is 10 mL/kg.[12]
- Withdraw the needle and return the animal to its cage.
- Post-Injection Monitoring:
  - Monitor the animal for any adverse reactions, such as signs of pain, distress, or inflammation at the injection site.

### **Visualizations**



Click to download full resolution via product page

Caption: Experimental workflow for **Z944** intraperitoneal injection.





Click to download full resolution via product page

Caption: Signaling pathway of **Z944** action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

• 1. axonmedchem.com [axonmedchem.com]

## Methodological & Application





- 2. Z 944 | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 3. Z944 | C19H27ClFN3O2 | CID 44540045 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The T-type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-type calcium channel blocker Z944 restores cortical synchrony and thalamocortical connectivity in a rat model of neuropathic pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The T-type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Z944, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The T-type calcium channel blocker Z944 reduces conditioned fear in Genetic Absence Epilepsy Rats from Strasbourg and the non-epileptic control strain PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Z944 | Calcium Channel | TargetMol [targetmol.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- To cite this document: BenchChem. [Application Notes and Protocols for Intraperitoneal Injection of Z944]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611919#intraperitoneal-injection-of-z944-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com